molecular formula C23H25N3O2 B2989379 N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide CAS No. 1251561-03-1

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide

Cat. No.: B2989379
CAS No.: 1251561-03-1
M. Wt: 375.472
InChI Key: FENDJCFFXLBRPQ-UHFFFAOYSA-N
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Description

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide is a complex organic compound that features a quinoline moiety, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide typically involves the reaction of quinoline derivatives with appropriate amines and carbonyl compounds. One common method involves the reaction of N-substituted anthranilic acids with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This reaction forms the quinoline core, which is then further modified to introduce the butyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide
  • N-(4-oxo-4-(quinolin-8-ylamino)butyl)pyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylbutanamide group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .

Properties

IUPAC Name

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-19(17-9-4-3-5-10-17)23(28)25-16-8-14-21(27)26-20-13-6-11-18-12-7-15-24-22(18)20/h3-7,9-13,15,19H,2,8,14,16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENDJCFFXLBRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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